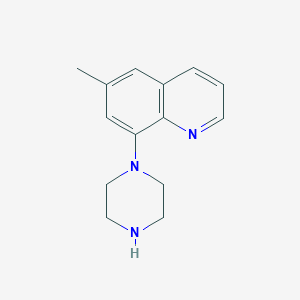

6-Methyl-8-(piperazin-1-yl)quinoline

Description

Significance of Quinoline (B57606) Scaffold in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. thaiscience.infonih.gov This designation stems from its recurring presence in molecules that exhibit a wide array of pharmacological activities. The rigid, planar structure of the quinoline ring system allows it to participate in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding, making it a highly effective pharmacophore. globalresearchonline.net

Historically, the importance of the quinoline core was cemented by the discovery of quinine, an alkaloid from Cinchona bark, and its synthetic analogues like chloroquine (B1663885) and primaquine, which became mainstays in the treatment of malaria. brieflands.com This initial success spurred extensive research, revealing the scaffold's potential across diverse therapeutic areas. Today, quinoline derivatives are integral to drugs with applications as:

Anticancer agents: Compounds like camptothecin (B557342) and its derivatives (e.g., topotecan) are topoisomerase inhibitors used in cancer chemotherapy. globalresearchonline.netresearchgate.net Other quinoline-based molecules function as kinase inhibitors, targeting signaling pathways crucial for tumor growth and proliferation.

Antibacterial agents: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and levofloxacin, features a quinoline core and is widely used to treat bacterial infections.

Antiviral and Antifungal agents: Certain quinoline derivatives have demonstrated efficacy against various viral and fungal pathogens.

Anti-inflammatory and Analgesic agents: The scaffold is also found in compounds developed for their anti-inflammatory and pain-relieving properties. brieflands.com

Role of Piperazine (B1678402) Moiety in Enhancing Pharmacological Properties

Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure is a key building block in drug design, prized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties upon a lead molecule. The inclusion of a piperazine moiety is a common strategy to:

Improve Aqueous Solubility and Bioavailability: The two basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the water solubility of a compound. This is a critical factor for oral absorption and distribution in the body.

Provide a Point for Structural Modification: The secondary amine in an unsubstituted piperazine ring offers a reactive handle for introducing various substituents. This allows for the systematic exploration of structure-activity relationships (SAR) to enhance target affinity, selectivity, and safety profiles.

Interact with Biological Targets: The piperazine ring itself can act as a pharmacophore, forming crucial hydrogen bonds or ionic interactions with residues in the active site of a target protein.

The piperazine scaffold is a component of a vast number of approved drugs across many therapeutic classes, including antipsychotics (e.g., olanzapine), antidepressants (e.g., trazodone), antihistamines (e.g., cetirizine), and anticancer agents (e.g., imatinib). jocpr.comresearchgate.net Its incorporation into a quinoline framework represents a powerful molecular hybridization strategy, aiming to combine the target-binding capabilities of the quinoline scaffold with the favorable pharmacokinetic profile imparted by the piperazine moiety. jocpr.com

Rationale for Investigating 6-Methyl-8-(piperazin-1-yl)quinoline as a Novel Chemical Entity

The specific chemical architecture of this compound suggests a deliberate design strategy aimed at creating a novel molecule with potential therapeutic value, likely in the fields of infectious diseases or oncology. The rationale for its investigation can be deconstructed by examining its constituent parts:

8-Substituted Quinoline Core: The substitution pattern at the 8-position of the quinoline ring is of significant historical and clinical importance. The 8-aminoquinoline (B160924) class, exemplified by the antimalarial drug primaquine, is known for its unique ability to eradicate the dormant liver stages of the Plasmodium vivax parasite. nih.gov Replacing the amino group with a piperazine moiety at this position represents a bioisosteric modification intended to retain the core biological activity while potentially improving drug-like properties such as solubility, metabolic stability, or safety profile.

6-Methyl Group: The introduction of a methyl group at the C-6 position of the quinoline ring is a common tactic in medicinal chemistry to modulate the electronic and steric properties of the scaffold. This small alkyl group can influence the molecule's binding affinity to its target, alter its metabolic fate by blocking a potential site of oxidation, and fine-tune its lipophilicity. Studies on other 6-methylquinoline (B44275) derivatives have explored their potential as anticancer agents. neuroquantology.com

Piperazine Linker: The piperazine ring serves as a versatile linker and a pharmacophoric element. Its presence is intended to enhance the compound's pharmacokinetic profile. Furthermore, the terminal nitrogen of the piperazine allows for further derivatization, creating a library of related compounds to optimize biological activity.

The combination of these three structural features in this compound creates a hybrid molecule that leverages the proven biological relevance of the 8-substituted quinoline scaffold with the pharmacokinetic benefits of piperazine and the modulating effects of the 6-methyl group. This molecular design makes it a compelling candidate for investigation as a potential new therapeutic agent.

Overview of Research Objectives and Scope for this compound

Given the rationale for its design, the primary research objectives for a novel chemical entity like this compound would logically encompass a multi-stage investigation. The scope of such research would be to systematically evaluate its potential as a drug candidate.

Key Research Objectives would include:

Chemical Synthesis and Characterization:

To develop an efficient and scalable synthetic route to produce this compound with high purity.

To fully characterize the compound's structure and physicochemical properties using modern analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

In Vitro Biological Evaluation:

To screen the compound for activity against a panel of relevant biological targets based on its structural design. This would likely prioritize:

Antimalarial activity: Testing against various strains of Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant lines. nih.gov

Anticancer activity: Evaluating cytotoxicity against a diverse panel of human cancer cell lines (e.g., breast, lung, colon cancer). nih.gov

Antibacterial activity: Screening against representative strains of Gram-positive and Gram-negative bacteria. research-nexus.net

To determine key quantitative metrics of activity, such as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).

Structure-Activity Relationship (SAR) Studies:

To synthesize and test a series of analogues by modifying the piperazine and quinoline moieties to understand the structural requirements for optimal activity and to identify a lead compound.

Preliminary Pharmacokinetic and Toxicological Assessment:

To conduct initial in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) studies to assess the compound's drug-like properties.

To evaluate its cytotoxicity against normal, non-cancerous cell lines to determine its therapeutic index.

Research Findings on Structurally Related Compounds

Note: The following data are for structurally related quinoline-piperazine hybrids and are presented to illustrate the therapeutic potential of this class of compounds. Specific biological activity for this compound is not publicly available.

Table 1: Illustrative In Vitro Antimalarial Activity of Related 4-Aminoquinoline-Piperazine Hybrids Data extracted from studies on different, but structurally related, compounds to demonstrate the potential of the quinoline-piperazine scaffold.

| Compound ID | R Group on Piperazine | Target Strain | IC₅₀ (µM) | Reference |

| Hybrid A | 4-aminoquinoline (B48711) | P. falciparum (CQ-sensitive) | 0.13 | nih.gov |

| Hybrid B | 4-aminoquinoline | P. falciparum (CQ-resistant) | 0.14 | nih.gov |

| Hybrid C | 2-acetamide | P. falciparum | 0.30 | nih.gov |

Table 2: Illustrative In Vitro Anticancer Activity of Related Quinoline Derivatives Data extracted from studies on different, but structurally related, quinoline compounds to demonstrate the potential cytotoxic effects of this scaffold.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | nih.gov |

| Chalcone 12e | Quinoline-Chalcone | HCT-116 (Colon) | 5.34 | nih.gov |

| Chalcone 12e | Quinoline-Chalcone | MCF-7 (Breast) | 5.21 | nih.gov |

| Thiazolone 8i | Quinoline-Piperazine-Thiazolone | MCF-7 (Breast) | 1.12 | jocpr.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

6-methyl-8-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H17N3/c1-11-9-12-3-2-4-16-14(12)13(10-11)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3 |

InChI Key |

HVSZIEQQFXYYFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)N3CCNCC3)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 8 Piperazin 1 Yl Quinoline

Retrosynthetic Analysis of 6-Methyl-8-(piperazin-1-yl)quinoline

A retrosynthetic analysis of this compound suggests two main disconnection points. The most logical disconnection is at the C-N bond between the quinoline (B57606) ring and the piperazine (B1678402) moiety. This bond can be formed through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. This approach leads to a key intermediate, an 8-substituted-6-methylquinoline, and piperazine. The 8-substituent on the quinoline ring is typically a good leaving group, such as a halogen (Br, Cl), which is then displaced by piperazine.

The second disconnection focuses on the formation of the quinoline ring itself. This involves breaking the bonds of the pyridine (B92270) portion of the bicyclic system. This leads back to simpler aromatic precursors, such as a substituted aniline (B41778), which can be cyclized using various classical quinoline synthesis reactions. For this compound, this would involve a derivative of 4-methylaniline as a starting material.

Exploration of Classical Quinoline Synthesis Approaches

The formation of the 6-methylquinoline (B44275) core is a critical step in the synthesis of the target molecule. Several classical methods have been developed for the synthesis of quinolines, each with its own advantages and limitations.

Modified Skraup-Type Reactions for the Quinoline Core Formation

The Skraup synthesis is a well-established method for the preparation of quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. In the context of 6-methylquinoline, the starting material would be 4-methylaniline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring.

Modifications to the classical Skraup reaction often focus on controlling the typically vigorous and sometimes violent nature of the reaction. These modifications can include the use of milder oxidizing agents or the addition of moderators. Microwave-assisted Skraup reactions have also been developed to improve yields and reduce reaction times.

Table 1: Representative Conditions for Modified Skraup-Type Reactions

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methylaniline | Glycerol, H₂SO₄, Nitrobenzene | Heating | 6-Methylquinoline | Variable |

| 4-Methylaniline | Glycerol, H₂SO₄, As₂O₅ | Heating | 6-Methylquinoline | Moderate |

Pfitzinger Reaction Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. To synthesize a 6-methylquinoline derivative using this method, 5-methylisatin (B515603) would be the required starting material. The reaction of 5-methylisatin with a suitable carbonyl compound, such as acetone, would yield 2,6-dimethylquinoline-4-carboxylic acid. Subsequent decarboxylation would then be necessary to obtain the 6-methylquinoline core.

The reaction is typically carried out in an alkaline medium, with potassium hydroxide or sodium hydroxide in an alcoholic solvent being common choices.

Table 2: Pfitzinger Reaction for 6-Methylquinoline Derivatives

| Isatin Derivative | Carbonyl Compound | Base | Product |

|---|---|---|---|

| 5-Methylisatin | Acetone | KOH / Ethanol (B145695) | 2,6-Dimethylquinoline-4-carboxylic acid |

Friedländer Condensation Variants

The Friedländer synthesis is a versatile method for quinoline formation that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of 6-methylquinoline, 2-amino-5-methylbenzaldehyde (B1611670) or 2-amino-5-methylacetophenone would be the key starting materials. The reaction can be catalyzed by either acid or base.

For instance, the reaction of 2-amino-5-methylacetophenone with acetaldehyde (B116499) in the presence of a base like sodium hydroxide would lead to the formation of 4,6-dimethylquinoline. To obtain 6-methylquinoline, a reactant that provides the C2 and C3 carbons without an additional methyl group at the 4-position would be required.

Table 3: Friedländer Condensation for 6-Methylquinoline Synthesis

| 2-Aminoaryl Carbonyl | Methylene Carbonyl | Catalyst | Product |

|---|---|---|---|

| 2-Amino-5-methylacetophenone | Acetaldehyde | NaOH | 4,6-Dimethylquinoline |

Strategies for Introducing the Piperazine Moiety at the C-8 Position of 6-Methylquinoline

Once the 6-methylquinoline core is synthesized, the next crucial step is the introduction of the piperazine moiety at the C-8 position. This is typically achieved through the displacement of a suitable leaving group on an 8-substituted-6-methylquinoline precursor.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond between the quinoline ring and piperazine. This reaction requires an activated aromatic ring and a good leaving group. In the case of 6-methylquinoline, the presence of the nitrogen atom in the quinoline ring activates the C-8 position towards nucleophilic attack, especially when a good leaving group like a halogen (e.g., bromine or chlorine) is present.

The synthesis of the 8-halo-6-methylquinoline precursor can be achieved through various halogenation methods starting from 6-methylquinoline. The SNAr reaction is then carried out by heating the 8-halo-6-methylquinoline with an excess of piperazine, often in the presence of a base and in a suitable solvent. thaiscience.infosci-hub.se The reaction conditions can be optimized by varying the solvent, temperature, and the presence of a catalyst. While direct SNAr is common, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are also powerful methods for the formation of aryl-amine bonds and can be employed for this transformation. wikipedia.orgnih.govresearchgate.net

Table 4: Conditions for Nucleophilic Aromatic Substitution of 8-Halo-6-Methylquinoline with Piperazine

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 8-Bromo-6-methylquinoline | Piperazine | Heat, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound |

| 8-Chloro-6-methylquinoline (B599464) | Piperazine | High temperature, neat or in a high-boiling solvent | This compound |

| 8-Bromo-6-methylquinoline | Piperazine | Pd catalyst, ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | This compound |

Optimization of Reaction Conditions for Regioselectivity and Yield

The optimization of reaction conditions is crucial for controlling the regioselectivity and maximizing the yield of the desired product. In the synthesis of related 2-(piperidin-1-yl)quinoline-3-carbaldehydes, various solvents and catalysts have been investigated. For instance, reactions conducted in absolute ethanol yielded a 60% product after 24 hours, while using dimethylformamide (DMF) with a potassium carbonate (K2CO3) catalyst resulted in a 65% yield in 10 hours. thaiscience.info A further improvement to a 68% yield was achieved using acetonitrile (B52724) as the solvent with a K2CO3 catalyst over the same reaction time. thaiscience.info Heating the reactants in polyethylene (B3416737) glycol-400 (PEG-400) for 3 hours provided a 75% yield. thaiscience.info A catalyst-free approach, involving the fusion of the reactants at 110°C, led to an impressive 89% yield. thaiscience.info

These findings highlight the significant impact of solvent, catalyst, and temperature on the efficiency of nucleophilic aromatic substitution reactions on the quinoline ring.

Investigation of Catalytic Systems (e.g., Phase Transfer Catalysts)

Phase transfer catalysts (PTCs) have been effectively employed to enhance the synthesis of quinoline derivatives. In the synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, the use of cetyltrimethylammonium bromide (CTAB) as a phase transfer catalyst in combination with PEG-400 has been shown to be a superior method. thaiscience.inforesearchgate.net This protocol offers the advantages of shorter reaction times, easier work-up procedures, and excellent yields, often exceeding 95%. researchgate.net The PTC facilitates the transfer of the nucleophile (piperidine) from the aqueous phase to the organic phase where the substrate is located, thereby accelerating the rate of the nucleophilic aromatic substitution reaction. thaiscience.info

Mannich Reaction Approaches

The Mannich reaction is a three-component condensation reaction involving an aldehyde (such as formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. researchgate.net This reaction is a powerful tool for C-C bond formation and the synthesis of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing heterocycles. researchgate.net While direct application to this compound is not explicitly detailed in the provided context, the Mannich reaction is a well-established method for the aminomethylation of quinoline derivatives, particularly those with an activated position, such as 8-hydroxyquinolines. nih.govmdpi.com In these cases, the 8-hydroxyquinoline (B1678124) provides the active hydrogen for the reaction. mdpi.com The synthesis of various quinoline derivatives has been achieved through Mannich reactions, highlighting its versatility in modifying the quinoline scaffold. acs.orgtsijournals.com

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides and amines. wikipedia.orgnih.gov The synthesis of 8-aminoquinoline (B160924) derivatives can be achieved through the palladium-catalyzed N-arylation of amines with 8-haloquinolines. arkat-usa.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

However, the efficiency of the Buchwald-Hartwig amination can be limited if the product is a strong chelating agent, as it can sequester the palladium catalyst and quench the reaction. arkat-usa.org Despite this potential limitation, this methodology has been successfully applied to the synthesis of various 8-aminoquinoline derivatives and remains a key strategy for introducing amino groups, including piperazine, onto the quinoline ring system. arkat-usa.org The study of Pd-catalyzed amination of various dichloroquinolines has shown that the position of the chlorine atom significantly affects the reactivity and selectivity of the reaction. researchgate.net

Methyl Group Introduction at the C-6 Position of the Quinoline Ring

The introduction of a methyl group at the C-6 position of the quinoline ring is a key step in the synthesis of the target compound. The starting material for many quinoline syntheses is often a substituted aniline. For the synthesis of 6-methylquinoline, a common precursor is p-toluidine (B81030). nist.govfoodb.ca Several classic named reactions in organic chemistry can be employed for the construction of the quinoline ring system from anilines, which would incorporate the methyl group at the desired position. These include the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, and the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones. iipseries.orgnih.gov More contemporary methods for regioselective methylation of quinolines are also being explored to provide milder and more efficient routes. biu.ac.ilresearchgate.net

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation without the isolation of intermediates. nih.govrsc.orgbohrium.comacs.org Various one-pot methodologies have been developed for the synthesis of quinoline derivatives. ajgreenchem.com These often involve the condensation of anilines with carbonyl compounds or other suitable precursors, followed by cyclization to form the quinoline ring. rsc.org While a specific one-pot synthesis for this compound is not detailed, the principles of these reactions can be applied. For instance, a one-pot reaction could potentially involve the reaction of p-toluidine, a suitable three-carbon synthon, and piperazine under conditions that promote the formation of the quinoline ring and the introduction of the piperazine moiety in a single pot.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved product purity. researchgate.netiipseries.orgnih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives. nih.govmdpi.com For instance, the microwave-aided N-arylation of amines with 8-bromo-2-methylquinoline has been demonstrated as an effective method. arkat-usa.org The synthesis of quinoline-fused dihydro/spiro-quinazolinones has also been achieved using microwave irradiation. acs.org The condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline thiosemicarbazones has been efficiently carried out under microwave irradiation, resulting in excellent yields. nih.govmdpi.com These examples underscore the potential of microwave-assisted protocols to significantly enhance the efficiency of the synthesis of this compound.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The successful synthesis of this compound relies on effective purification and isolation of not only the final product but also key synthetic intermediates. The purity of each intermediate directly impacts the yield and purity of subsequent steps and the final compound. The primary techniques employed for purification in the synthesis of quinoline derivatives include thin-layer chromatography (TLC) for reaction monitoring and optimization of purification conditions, column chromatography for the separation of complex mixtures, and recrystallization for obtaining highly pure crystalline solids.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis. It is used to identify the consumption of starting materials, the formation of the product, and the presence of any byproducts. By testing various solvent systems (eluents), an optimal mobile phase can be determined for the separation of the desired compound from impurities. This information is then directly applicable to scaling up the purification using column chromatography. For quinoline derivatives, a common stationary phase is silica gel, and the mobile phase often consists of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The addition of a small amount of a basic modifier like triethylamine or ammonia can be beneficial, especially for basic compounds like piperazinyl-quinolines, to reduce tailing and improve separation. Visualization of the spots on the TLC plate is typically achieved under UV light.

Column Chromatography: Column chromatography is a preparative technique used for the purification of synthetic intermediates and the final this compound. The principles are similar to TLC, but it is performed on a larger scale to isolate tangible quantities of the compound. khanacademy.org

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of quinoline alkaloids and their derivatives due to its ability to separate compounds based on polarity. column-chromatography.com For basic compounds like this compound, basic alumina can be an alternative stationary phase to minimize interactions that can lead to tailing on silica gel. column-chromatography.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A gradient of solvents is often employed, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds from the column in order of increasing polarity. The selection of the eluent system is guided by the preliminary results obtained from TLC analysis.

Process: The crude reaction mixture is typically adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column. The eluent is then passed through the column, and fractions are collected sequentially. Each fraction is analyzed by TLC to identify those containing the pure desired compound. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified product.

Recrystallization: Recrystallization is a powerful technique for the final purification of solid compounds, including this compound and its solid intermediates, to obtain a high degree of purity. mt.comyoutube.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. mt.comyoutube.com

Solvent Selection: The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature. youtube.com Conversely, the impurities should either be highly soluble or sparingly soluble at all temperatures. Common solvents for the recrystallization of aminoquinolines and related compounds include ethanol, methanol, isopropanol, acetonitrile, and mixtures of these with water or non-polar solvents like hexane or heptane.

Procedure: The crude solid is dissolved in a minimum amount of the hot recrystallization solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried to remove residual solvent. The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic analysis.

The table below summarizes the typical purification techniques applied to the intermediates and the final product in a hypothetical synthesis of this compound.

| Compound/Intermediate | Typical Purification Technique(s) | Key Considerations |

| 6-Methyl-8-haloquinoline | Column Chromatography, Recrystallization | Selection of appropriate eluent for chromatography to separate from any regioisomers or unreacted starting material. Choice of a suitable solvent for recrystallization to obtain pure crystalline intermediate. |

| Crude this compound | Column Chromatography | Use of a basic modifier (e.g., triethylamine) in the eluent to prevent tailing on the silica gel column. Gradient elution is often necessary to separate the product from excess piperazine and byproducts. |

| Final this compound | Recrystallization | Selection of a solvent system that provides good crystal formation and high recovery. The final product is often a solid that can be purified to a high degree by this method. |

Structural Elucidation and Analytical Characterization of 6 Methyl 8 Piperazin 1 Yl Quinoline and Its Precursors

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about atomic and molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary insights into the constitution of 6-Methyl-8-(piperazin-1-yl)quinoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the quinoline (B57606) core, the methyl group, and the piperazine (B1678402) ring. Based on analyses of structurally similar compounds, the predicted chemical shifts (δ) are outlined below. The aromatic protons on the quinoline ring typically appear in the downfield region (7.0-9.0 ppm). The methyl group protons would present as a singlet around 2.5 ppm. The protons of the piperazine ring are expected to show two distinct multiplets, corresponding to the four protons attached to the nitrogen linked to the quinoline (N-CH₂) and the four protons adjacent to the secondary amine (N-CH₂). A broad singlet for the piperazine N-H proton is also anticipated.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals for the ten carbons of the quinoline ring, the methyl carbon, and the two chemically non-equivalent pairs of carbons in the piperazine ring are expected. The aromatic carbons of the quinoline system resonate in the δ 110-150 ppm range. The methyl carbon signal is anticipated in the upfield region (around 21 ppm), while the piperazine carbons would appear in the δ 45-55 ppm range.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity within the quinoline and piperazine rings. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignment of each signal in the respective 1D spectra.

NMR of Precursors: The characterization of precursors is vital. For instance, the precursor (8-amino-6-methyl)quinoline, when part of a complex, shows characteristic ¹H NMR signals for the methyl group at approximately 2.6 ppm and aromatic protons between 7.5 and 9.8 ppm. nih.gov The corresponding ¹³C NMR spectrum shows the methyl carbon at around 21.1 ppm and aromatic carbons in the 121-158 ppm range. nih.gov Another precursor, 8-nitro-6-methylquinoline, would be expected to show similar patterns, with adjustments due to the electronic effects of the nitro group. For example, the related isomer 7-methyl-8-nitroquinoline (B1293703) displays its methyl signal at 2.56 ppm in the ¹H NMR spectrum. brieflands.com

Predicted ¹H NMR Data for this compound This table is generated based on data from analogous compounds.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline H | 7.0 - 8.8 | m |

| Piperazine N-CH₂ (at C8) | ~3.2 - 3.4 | m |

| Piperazine N-CH₂ | ~3.0 - 3.2 | m |

| Quinoline CH₃ | ~2.5 | s |

| Piperazine NH | Variable | br s |

Predicted ¹³C NMR Data for this compound This table is generated based on data from analogous compounds.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C (Aromatic) | 110 - 150 |

| Piperazine C (at C8) | ~53 |

| Piperazine C | ~46 |

| Quinoline CH₃ | ~21 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and piperazine groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are anticipated in the 1600-1450 cm⁻¹ region. The C-N stretching of the aryl amine and the piperazine moiety would produce signals in the 1350-1000 cm⁻¹ range. thaiscience.info A key feature would be the N-H stretching vibration from the secondary amine in the piperazine ring, typically appearing as a moderate band in the 3500-3300 cm⁻¹ region.

For precursors, the spectra are equally informative. An 8-nitro-quinoline derivative would show strong, characteristic bands for asymmetric and symmetric N-O stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. brieflands.com Conversely, an 8-amino-quinoline precursor would exhibit N-H stretching bands in the 3400-3200 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound This table is generated based on typical functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Piperazine N-H | Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 3000 - 2850 |

| Quinoline C=C, C=N | Stretching | 1600 - 1450 |

| Aromatic/Aliphatic C-N | Stretching | 1350 - 1000 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₇N₃), the molecular weight is 227.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 227. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation pattern provides structural clues. Common fragmentation pathways for piperazinyl-quinolines involve the cleavage of the piperazine ring. This can lead to characteristic fragment ions that help confirm the presence and structure of the piperazine substituent. The precursor 6-methylquinoline (B44275) shows a strong molecular ion peak at m/z 143, with other significant peaks corresponding to fragmentation of the quinoline system. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods reveal the connectivity of atoms, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A search of the available literature did not yield a reported single-crystal structure for this compound. However, based on the crystal structures of related molecules, key features can be predicted. The quinoline ring system is expected to be essentially planar. researchgate.netresearchgate.net The piperazine ring typically adopts a stable chair conformation in the solid state to minimize steric strain. researchgate.netunimi.it X-ray analysis would also reveal details about hydrogen bonding, particularly involving the N-H group of the piperazine ring, and potential π-π stacking interactions between the quinoline rings in the crystal lattice.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to verify the empirical and molecular formula of a newly synthesized compound.

While specific experimental data for this compound was not found in the searched literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₁₇N₃. For a pure sample, the experimental values should closely match these theoretical percentages, confirming the compound's composition and purity. For example, the related compound 7-methyl-8-nitroquinoline has a calculated composition of C 63.82%, H 4.28%, N 14.89%, which was confirmed by experimental analysis. brieflands.com

Theoretical Elemental Composition of C₁₄H₁₇N₃:

Carbon (C): 73.97%

Hydrogen (H): 7.54%

Nitrogen (N): 18.49%

Computational Studies on this compound Remain Elusive in Public Scientific Literature

Despite extensive searches of publicly available scientific databases and computational chemistry literature, specific and detailed computational and molecular modeling studies exclusively focused on the chemical compound This compound could not be located. Consequently, the generation of a detailed article covering the quantum chemical calculations, molecular docking simulations, and molecular dynamics for this specific molecule is not possible at this time.

The requested article outline requires in-depth data that is typically generated through dedicated research projects. This includes:

Quantum Chemical Calculations: Specific values for Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap (ΔE), and detailed mapping of the electrostatic potential surface.

Molecular Docking Simulations: Identification of specific biological targets, detailed profiling of ligand-protein interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking), and calculated binding affinities (e.g., docking scores in kcal/mol).

Molecular Dynamics Simulations: Data on the conformational analysis of the molecule and metrics like Root Mean Square Deviation (RMSD) to confirm the stability of its binding to a putative protein target over time.

While numerous computational studies exist for the broader class of quinoline and piperazine-containing derivatives, these studies focus on different isomers or analogues with varying substitutions. Due to the strict requirement to focus solely on This compound , extrapolating data from these related but structurally distinct molecules would be scientifically inaccurate and speculative.

The absence of such specific data in the public domain suggests that computational analyses for this particular compound may not have been published or may be part of proprietary research. Therefore, the detailed sections and subsections of the proposed article outline cannot be substantiated with factual, scientifically vetted information at present.

Computational Chemistry and Molecular Modeling Studies of 6 Methyl 8 Piperazin 1 Yl Quinoline

In Silico ADME Prediction (Excluding Safety/Toxicity)

The initial assessment of a compound's ADME profile often begins with an analysis of its fundamental physicochemical properties, which are key determinants of its pharmacokinetic behavior. Computational tools are used to calculate these descriptors based on the molecule's two-dimensional structure. These parameters are frequently evaluated against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

For 6-Methyl-8-(piperazin-1-yl)quinoline, the predicted physicochemical properties suggest a profile that is generally favorable for a potential orally administered agent. The molecular weight (MW) is calculated to be under 500 g/mol , and the number of hydrogen bond donors and acceptors falls within typical ranges for drug-like molecules. The topological polar surface area (TPSA), a metric linked to membrane permeability, is also within a range commonly associated with good oral bioavailability.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 241.32 g/mol | ≤ 500 | Yes |

| MLogP (Lipophilicity) | 2.68 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 28.16 Ų | ≤ 140 Ų | Yes |

| Number of Rotatable Bonds | 2 | ≤ 10 | Yes |

Further computational analysis delves into specific pharmacokinetic parameters. Predictions for gastrointestinal (GI) absorption are high, suggesting the compound is likely to be well-absorbed from the gut into the bloodstream. However, its ability to cross the blood-brain barrier (BBB) is predicted to be limited, indicating it may not readily distribute into the central nervous system.

Metabolic stability is another critical component of the ADME profile. In silico models that predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, were employed. Predictions suggest that this compound is not likely to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This predicted lack of inhibition suggests a lower potential for causing drug-drug interactions mediated by these enzymes. The compound's water solubility is predicted to be moderate.

Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound

| ADME Parameter | Prediction |

|---|---|

| Absorption | |

| Gastrointestinal (GI) Absorption | High |

| P-glycoprotein (P-gp) Substrate | No |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeant | No |

| Metabolism | |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Excretion |

These computational predictions provide a comprehensive, albeit preliminary, ADME profile for this compound. The data collectively indicate that the compound possesses drug-like physicochemical properties and a promising pharmacokinetic profile, characterized by high predicted gastrointestinal absorption and a low probability of inhibiting key metabolic enzymes.

Preclinical Biological Evaluation of 6 Methyl 8 Piperazin 1 Yl Quinoline Non Human, Mechanistic Focus

Investigation of Antimicrobial Activities

No specific data is available for 6-Methyl-8-(piperazin-1-yl)quinoline.

No specific data is available for this compound.

No specific data is available for this compound.

Evaluation of Enzyme Inhibition Potential

No specific data is available for this compound.

No specific data is available for this compound.

Topoisomerase Inhibition Studies (In Vitro)

Topoisomerases are critical enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. The quinoline (B57606) scaffold is a known pharmacophore for topoisomerase inhibition. Studies on various quinoline derivatives have demonstrated their potential to interfere with the catalytic cycle of these enzymes.

For instance, a novel series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I (Topo I) and IIα (Topo IIα). nih.gov While these compounds differ from this compound, they share the core quinoline structure. In these studies, certain derivatives showed significant inhibition of cancer cell proliferation, and mechanistic assays confirmed their action against topoisomerases. nih.gov One of the most effective compounds, designated 2E , demonstrated an 88.3% inhibition of Topo IIα activity at a 100 µM concentration, which was comparable to the positive control, etoposide. nih.gov Similarly, research on novel phthalazine-based derivatives, which also feature heterocyclic ring systems, has identified compounds with potent Topo II inhibitory activity. nih.gov Compound 9d from this series was particularly effective, with an IC50 value of 7.02 ± 0.54 µM for Topo II inhibition. nih.gov These findings suggest that the broader quinoline and related heterocyclic structures are promising scaffolds for the development of topoisomerase inhibitors. nih.govnih.gov

Carbonic Anhydrase Inhibition (In Vitro)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. The substitution pattern on the quinoline ring is crucial for CA inhibitory activity.

A study focused on novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides revealed that these compounds can act as potent inhibitors of several human carbonic anhydrase (hCA) isoforms. researchgate.netfigshare.com The compounds were tested against hCA I, hCA II, hCA IV, and hCA IX. Notably, many of the derivatives showed low to high nanomolar inhibition against hCA I, II, and IV. researchgate.netfigshare.com For example, compound 5h in the series was a highly effective inhibitor of hCA II, with an inhibition constant (Kᵢ) of 33.0 nM. researchgate.netfigshare.com Another study involving aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties also reported efficient inhibition against CA isozymes, particularly CA II, in the nanomolar range. nih.gov These results underscore the significance of the 8-position of the quinoline ring as a key interaction point for designing CA inhibitors.

Table 1: In Vitro Carbonic Anhydrase Inhibition by 8-Substituted Quinoline Derivatives Note: This data is for related 8-substituted quinoline compounds, not this compound.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| 5a | hCA II | 88.4 |

| 5b | hCA II | 85.7 |

| 5h | hCA I | 61.9 |

| 5h | hCA II | 33.0 |

Data sourced from Thacker et al. (2019). researchgate.netfigshare.com

Assessment of Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The quinoline-piperazine scaffold is a common feature in molecules designed to possess antiproliferative properties against various cancer cell lines.

Numerous studies have demonstrated the cytotoxic potential of quinoline derivatives against a panel of human cancer cell lines. A series of aminated quinolinequinones linked to piperazine (B1678402) analogs were screened for their cytotoxic activity. nih.gov One compound, QQ1 , was identified as a potent inhibitor of cell growth, particularly against the ACHN renal cancer cell line, with an IC50 value of 1.55 µM. nih.govnih.gov

In another study, new N-4-piperazinyl derivatives of ciprofloxacin (B1669076), which contains a quinoline core, were tested for cytotoxic activity. researchgate.net Compound 2b from this series showed significant activity against the human non-small cell lung cancer A549 cell line with an IC50 of 14.8 µM. researchgate.net Further research into various quinoline derivatives has consistently shown antiproliferative effects against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and Hep3B (liver cancer), with IC50 values often in the low micromolar range. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Structurally Related Quinoline-Piperazine Derivatives Note: This data is for related compounds, not this compound.

| Compound | Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|---|

| QQ1 | ACHN | Renal Cancer | 1.55 |

| Ciprofloxacin Derivative (2b) | A549 | Non-small cell lung | 14.8 |

| Ciprofloxacin Derivative (4-DMOCP) | K562 | Myeloid Leukemia | 19.56 |

| Ciprofloxacin Derivative (4-DMOCP) | KG1-a | Myeloid Leukemia | 22.13 |

Data sourced from Yildiz, I. et al. (2024) nih.govnih.gov, Al-Ostath, A. et al. (2018) researchgate.net, and Zare, A. et al. (2021). researchgate.net

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Modulation, Apoptosis Induction)

The antiproliferative effects of quinoline-piperazine derivatives are often attributed to their ability to modulate the cell cycle and induce apoptosis (programmed cell death).

The piperazine-linked quinolinequinone QQ1 was found to inhibit the proliferation of ACHN cells by inducing cell cycle arrest. nih.govnih.gov Similarly, a ciprofloxacin derivative, 2b , was shown to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. This effect was linked to the upregulation of p53 and p21 proteins and the downregulation of cyclin B1 and Cdc2 proteins. researchgate.net

Induction of apoptosis is another key mechanism. Studies on a ciprofloxacin derivative, 4-DMOCP , in K562 and KG1-a leukemia cell lines demonstrated clear signs of apoptosis. researchgate.net Mechanistic analysis revealed that the compound induced apoptosis through the downregulation of the anti-apoptotic proteins Survivin and Bcl-2, and the upregulation of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. Furthermore, the compound was found to increase the expression of caspase-8 and caspase-9, which are key initiators of the apoptotic cascade. researchgate.net

Anti-Alzheimer's Disease Related Activity (In Vitro)

The development of multifunctional ligands is a promising strategy for treating complex neurodegenerative disorders like Alzheimer's disease. The quinoline scaffold is of particular interest due to its potential to interfere with key pathological processes of the disease.

The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils is a central event in the pathology of Alzheimer's disease. Compounds capable of inhibiting this process are considered potential therapeutic agents.

Several studies on quinolinone-piperazine hybrids and 8-hydroxyquinoline (B1678124) derivatives have shown significant activity in preventing Aβ aggregation. bath.ac.uk A series of novel 8-hydroxyquinoline derivatives were designed as multitargeted agents and showed significant inhibitory effects against the self-induced aggregation of Aβ₁₋₄₂. nih.gov In another study, a series of compounds featuring a 5-((piperazin-1-yl)methyl)quinolin-8-ol moiety were synthesized and evaluated. These compounds, designated 8a–8g , exhibited a 50%–67% reduction in the growth of Aβ aggregation. semanticscholar.orgresearchgate.net This activity is attributed to the ability of the quinoline structure to interact with the Aβ peptide and disrupt the self-assembly process. semanticscholar.orgresearchgate.net

Table 3: In Vitro Inhibition of Amyloid-Beta (Aβ) Aggregation by Related Quinoline Derivatives Note: This data is for related compounds, not this compound.

| Compound Class/Series | Aβ Aggregation Inhibition |

|---|---|

| 8-hydroxyquinoline derivative (5b) | IC₅₀ = 5.64 µM |

| 5-((piperazin-1-yl)methyl)quinolin-8-ol derivatives (8a-8g) | 50% - 67% reduction |

| Quinolinone-piperazine hybrids (AM5, AM10) | Remarkable inhibition at 10 µM |

Data sourced from Wang, L. et al. (2018) nih.gov, Al-Ghorbani, M. et al. (2023) semanticscholar.orgresearchgate.net, and Amos, S. et al. bath.ac.uk

Dopamine (B1211576) D2/D3 Receptor Agonist Activity and Signaling Pathway Modulation (In Vitro)

The quinoline-piperazine scaffold is a recognized pharmacophore for dopamine D2 and D3 receptor ligands. While data for the specific title compound is unavailable, research on close analogues highlights the potential for potent dopaminergic activity. For instance, compounds where a 5-methylquinoline-8-ol moiety was attached to a piperazine ring showed significant affinity for both D2 and D3 receptors. nih.gov

In vitro binding assays using cloned human D2 and D3 receptors expressed in Chinese Hamster Ovary (CHO) cells were performed on these analogues. nih.gov The results demonstrated that these compounds are active in stimulating both D2 and D3 receptors, with some analogues exhibiting low nanomolar potency for the D3 receptor. nih.gov Functional assays confirmed that such compounds can act as full or near-complete agonists at both D2 and D3 receptors when compared against dopamine. nih.gov

The introduction of specific substitutions on the quinoline and piperazine rings modulates the affinity and selectivity for D2 versus D3 receptors. For example, one analogue (compound 12b) was twice as potent at D2 receptors compared to its counterpart (compound 12a). nih.gov This suggests that the methyl group's position on the quinoline ring can influence receptor interaction.

| Compound | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |

|---|---|---|

| Analogue 12a (5-methylquinoline-8-ol derivative) | 5.57 | - |

| Analogue 12b (5-methylquinoline-8-ol derivative) | 3.71 | 41 |

Antimalarial Activity (In Vitro)

The 4-aminoquinoline (B48711) core is historically significant in the development of antimalarial drugs. acs.org Hybrid compounds incorporating a quinoline moiety with a piperazine linker have been investigated for their ability to combat drug-resistant strains of Plasmodium falciparum.

In vitro studies on various 4-aminoquinoline-pyrimidine hybrids linked through piperazine have demonstrated potent antiplasmodial activity. acs.org These compounds were evaluated against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. Many of these hybrids exhibited IC50 values in the low nanomolar range, with some being significantly more potent than the reference drug chloroquine (B1663885) against the resistant W2 strain. acs.org For example, compounds containing N-methyl piperazine or N-ethyl piperazine moieties were found to be 6 to 26 times more effective against chloroquine-resistant strains compared to chloroquine itself. nih.gov The data suggests that the quinoline-piperazine scaffold is a promising foundation for developing new agents to overcome antimalarial drug resistance. acs.orgnih.gov

| Compound Analogue | P. falciparum D6 IC50 (µM) | P. falciparum W2 IC50 (µM) |

|---|---|---|

| 7i | 0.012 | 0.019 |

| 7e | 0.024 | 0.016 |

| Chloroquine (Reference) | 0.060 | 0.850 |

Antiviral Activity (In Vitro)

The quinoline scaffold is present in molecules that exhibit a broad spectrum of antiviral activities, including against Zika virus (ZIKV), Ebola virus (EBOV), and human immunodeficiency virus (HIV). nih.gov Preclinical evaluations of various quinoline derivatives have demonstrated their potential to inhibit viral replication in vitro.

For example, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to inhibit ZIKV replication. nih.gov In studies against EBOV, several quinoline analogues showed high potency, with IC50 values in the sub-micromolar range. nih.gov While specific data for this compound is not available, the established antiviral profile of the quinoline nucleus suggests this compound could be a candidate for antiviral screening. nih.gov

Investigation of Anti-inflammatory Activity (In Vitro Models)

Quinoline and piperazine derivatives have been independently and collectively investigated for anti-inflammatory properties. researchgate.netmdpi.com In vitro models, typically using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7, are employed to assess the effect of these compounds on the production of pro-inflammatory mediators.

Studies on various quinoline derivatives have shown they can significantly inhibit the LPS-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. epa.govnih.gov For example, one quinoline compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one, effectively suppressed these pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. nih.gov Similarly, certain methyl salicylate (B1505791) derivatives bearing a piperazine moiety were found to significantly inhibit the release of TNF-α and IL-6 in a dose-dependent manner. mdpi.com This mechanism is often linked to the inhibition of the NF-κB signaling pathway. nih.gov These findings indicate a strong potential for quinoline-piperazine compounds to modulate inflammatory responses at the cellular level. mdpi.comnih.gov

Antioxidant and Radical Scavenging Activity (In Vitro)

The quinoline nucleus, particularly the 8-hydroxyquinoline scaffold, is known for its metal-chelating and antioxidant properties. nih.gov The ability to chelate metal ions like iron can prevent the generation of reactive oxygen species (ROS). nih.gov Furthermore, the piperazine ring has been incorporated into various heterocyclic structures to generate compounds with significant antioxidant activity. researchgate.net

The antioxidant potential of quinoline and piperazine derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picryhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov Studies on various synthetic quinoline derivatives have confirmed their ability to scavenge these radicals, although the potency can vary significantly based on the specific substitutions on the quinoline ring. nih.gov For instance, some piperazine derivatives show potent ABTS radical scavenging activity with low IC50 values, while their activity against the DPPH radical may be less pronounced. nih.gov This suggests that compounds like this compound may possess antioxidant activity through mechanisms of both radical scavenging and metal chelation.

| Compound Analogue | DPPH Scavenging IC50 (µmol/L) | ABTS Scavenging IC50 (µmol/L) |

|---|---|---|

| 3a | 371.97 | 55.87 |

| 3c | 189.42 | 3.45 |

| 3f | 420.57 | 41.04 |

| BHT (Reference) | 113.17 | 26.29 |

General Pharmacological Screening in Non-Human Models to Identify Potential Biological Targets and Mechanisms of Action

General pharmacological screening of compounds containing the quinoline-piperazine scaffold has revealed a wide range of potential biological targets beyond those already discussed. The versatility of this chemical framework allows it to interact with various receptors and enzymes.

Screening of quinoline derivatives has identified activities at serotonin (B10506) receptors (5-HT1-like). nih.gov Furthermore, molecular hybridization of quinoline and piperazine has led to the development of compounds with antileishmanial activity, showing efficacy against intracellular amastigotes of Leishmania donovani. nih.gov Other studies have identified quinoline-piperazine derivatives as potential anticancer agents, targeting pathways such as EGFR-TK and mTOR. The diverse pharmacological profiles associated with this scaffold underscore its potential as a "privileged structure" in medicinal chemistry, capable of being modified to target a wide array of biological systems. jocpr.com

Structure Activity Relationship Sar Studies of 6 Methyl 8 Piperazin 1 Yl Quinoline Derivatives

Impact of Substituents on the Piperazine (B1678402) Moiety on Biological Activity

The piperazine ring at the 8-position of the quinoline (B57606) core is a highly versatile site for chemical modification, and the nature of the substituent at its N4-position profoundly influences the biological activity of the resulting derivatives. rsc.org The nitrogen atoms of the piperazine can engage in hydrogen bonding or ionic interactions under physiological conditions, which can significantly impact target binding. rsc.org Research across various therapeutic areas, including antiviral, antibacterial, and neuroscience, has demonstrated that even minor alterations to this substituent can lead to dramatic changes in potency and selectivity.

In the context of antiviral research, a study on substituted quinoline derivatives containing piperazine moieties identified several compounds with potent activity against the Influenza A virus (IAV). nih.govresearchgate.net The structure-activity relationship indicated that specific substitutions on the piperazine ring were crucial for inhibiting viral RNA transcription and replication. For example, compound 9b from a synthesized series showed broad-spectrum antiviral activity with IC₅₀ values ranging from 0.88 to 6.33 μM. researchgate.net

Similarly, in the pursuit of new antibacterial agents, derivatives of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol have been synthesized and evaluated. researchgate.net The findings revealed that modifying the alkyl group on the piperazine ring directly modulates the antibacterial efficacy against both Gram-positive and Gram-negative strains. researchgate.net Another study on quinoline-piperazine hybrids found that sulfonamide derivatives attached to the piperazine were more biologically active as antibacterial agents than corresponding amide derivatives. nih.gov Specifically, good activity was associated with the presence of fluoro or trifluorocarbon substitutions on an aryl group attached to the piperazine. nih.gov

The following table summarizes the impact of various piperazine substituents on the biological activity of quinoline-piperazine scaffolds, as reported in different studies.

| Core Scaffold | Piperazine Substituent (R) | Biological Activity | Key Finding |

| Substituted Quinoline | Various complex moieties | Anti-Influenza A Virus researchgate.net | Compound 9b exhibited potent, broad-spectrum antiviral activity (IC₅₀: 0.88-6.33 μM). researchgate.net |

| 5-( Piperazin-1-ylmethyl)quinolin-8-ol | Alkyl groups | Antibacterial researchgate.net | The nature of the alkyl group directly influences antibacterial potency. researchgate.net |

| 2-(Piperazin-1-yl)quinoline | Sulfonamides vs. Amides | Antibacterial / Antituberculosis nih.gov | Sulfonamide derivatives were found to be significantly more active than amide derivatives. nih.gov |

| 2-(Piperazin-1-yl)quinoline | 2-Fluorophenyl-sulfonamide (10g ) | Antibacterial / Antituberculosis nih.gov | Showed excellent activity, with MIC as low as 0.07 μM against TB strains. nih.gov |

Influence of Methyl Group Position and Other Substitutions on the Quinoline Core

Modifications to the quinoline core, including the position of the methyl group and the introduction of other functional groups, are critical in defining the pharmacological profile of 6-Methyl-8-(piperazin-1-yl)quinoline derivatives. The cytotoxic activities of quinoline derivatives against cancer cell lines, for instance, are highly dependent on the functional groups attached to the quinoline structure. nih.gov

The placement of the methyl group at the C6 position is a defining feature of the parent compound. SAR studies on related quinoline structures often show that the position and nature of small alkyl or alkoxy groups on the benzenoid ring of the quinoline can significantly alter biological activity. For example, in one study on chromone-linked quinoline derivatives, a methyl group at the 6-position resulted in significantly higher activity compared to a methoxy (B1213986) group at the same position. researchgate.net Conversely, another study reported that compounds with a methoxy group had a greater inhibitory zone against certain bacteria compared to those with methyl groups. researchgate.net This highlights that the optimal substitution is highly dependent on the specific biological target.

Furthermore, introducing other substituents onto the quinoline ring system has been a key strategy for developing novel analogues. The electrophilic substitution reactions on the quinoline ring typically occur at the 5- and 8-positions, guiding synthetic strategies. researchgate.net Research into antiproliferative quinoline derivatives has suggested that incorporating bulky substituents at the 7-position can enhance activity. researchgate.net The synthesis of novel compounds often begins with a polysubstituted quinoline, such as 3,6,8-tribromoquinoline, which allows for the selective introduction of various groups at different positions to explore the chemical space and optimize activity. www.gov.uk

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry plays a pivotal role in pharmacology, as enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. The parent compound, this compound, is achiral. Chirality can be introduced into its derivatives by adding a substituent with a stereocenter to the piperazine ring or, less commonly, to the quinoline core itself.

While the importance of stereoisomerism is a fundamental principle in medicinal chemistry, specific studies detailing the synthesis and differential biological evaluation of enantiomers for the this compound scaffold are not extensively reported in the reviewed scientific literature. Most SAR studies on this class of compounds have focused on derivatives that are achiral or have been evaluated as racemic mixtures.

The potential for stereoisomerism exists and represents an important avenue for future research. For instance, if a chiral moiety, such as a substituted benzyl (B1604629) or an amino acid derivative, is attached to the N4-position of the piperazine ring, it would create diastereomers. The separation and individual testing of these stereoisomers would be essential to determine if one configuration provides a superior therapeutic index, a common finding in drug development. A comprehensive understanding of the SAR for this class of compounds would necessitate such stereochemical investigations to fully optimize their potential as therapeutic agents.

Correlation between Lipophilicity/Electronic Properties and Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties, particularly lipophilicity and electronic characteristics. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that influences a molecule's ability to cross biological membranes, reach its target, and undergo metabolic processes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on related aryl alkanol piperazine derivatives have shown that electronic descriptors, such as the highest occupied molecular orbital (HOMO) energy and dipole moment, are key factors controlling biological activity. These properties govern how the molecule interacts with its biological target at the molecular level.

The relationship between structure and lipophilicity in quinoline derivatives has been systematically studied. For instance, the introduction of polar groups, such as a sulfonic acid moiety, tends to decrease lipophilicity, while adding nonpolar groups like alkyl or aryl rings increases it. An analysis of quinoline-1,4-quinone hybrids demonstrated a clear correlation between the type of substituent on the quinone moiety and the resulting lipophilicity. researchgate.net This balance is crucial; a compound must have sufficient lipophilicity to cross cell membranes but also adequate aqueous solubility to be transported in the bloodstream.

The table below illustrates how different structural features can influence the lipophilicity of quinoline-based compounds.

| Structural Feature/Substitution | Effect on Lipophilicity (logP) | Rationale |

| Addition of a sulfonic acid group | Decrease | Increases polarity and hydrogen bonding capacity. |

| Addition of a morpholinyl ring researchgate.net | Increase | Adds a bulky, relatively nonpolar cyclic structure. |

| Addition of a pyrrolidinyl ring researchgate.net | Increase | Adds a nonpolar cyclic alkyl structure. |

| Introduction of a nitrogen atom into the quinone core researchgate.net | Decrease | Increases the overall polarity of the ring system. |

Rational Design Principles for Optimized Analogues

The development of optimized analogues of this compound increasingly relies on rational design principles to guide synthetic efforts. These strategies leverage structural information from known ligands and biological targets to create new molecules with improved potency and selectivity. Key approaches include molecular hybridization, pharmacophore modeling, and structure-based design.

Molecular Hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule to target multiple pathways or to enhance affinity for a single target. A clear example of this is the design of dual FXR/PPARδ agonists, where researchers created hybrid molecules based on the scaffolds of known agonists for each target. This approach led to the identification of potent dual-target activators for the potential treatment of pulmonary fibrosis.

Pharmacophore-Based Design involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model is then used to design new molecules that fit the pharmacophore but have different core structures. For instance, a rational design approach was used to create novel glycine (B1666218) transporter-1 (GlyT-1) inhibitors by tethering secondary benzamide (B126) and sulfonamide moieties to a piperazine core, mimicking the spatial arrangement of functional groups in a known inhibitor series.

These rational design approaches, often supported by QSAR models and computational docking, allow medicinal chemists to move beyond traditional trial-and-error synthesis. By focusing on molecules with a higher probability of success, these principles accelerate the discovery of novel therapeutic agents derived from the this compound scaffold.

Future Research Directions and Applications of 6 Methyl 8 Piperazin 1 Yl Quinoline

Development of Advanced Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 6-Methyl-8-(piperazin-1-yl)quinoline and its derivatives. Traditional multi-step syntheses can be time-consuming and generate significant waste. Advanced synthetic strategies can offer improved yields, shorter reaction times, and easier work-up procedures.

Potential areas of development include:

Microwave-Assisted Synthesis: This technique has been successfully used for the synthesis of related quinoline (B57606) derivatives, offering excellent yields in a fraction of the time required for conventional heating methods. mdpi.com Applying microwave irradiation to the key coupling steps in the synthesis of this compound could significantly streamline its production.

Phase Transfer Catalysis: The use of phase transfer catalysts, such as cetyltrimethylammonium bromide (CTAB), in combination with solvents like polyethylene (B3416737) glycol (PEG-400), has proven effective for the nucleophilic aromatic substitution on 2-chloroquinolines. thaiscience.info This method could be adapted for the synthesis of 8-(piperazin-1-yl)quinolines, potentially leading to high yields and simplified purification.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this scaffold would be a significant step towards its large-scale and industrial production.

One-Pot Multicomponent Reactions (MCRs): Designing MCRs that can construct the core quinoline-piperazine structure in a single step from simple starting materials would be a highly efficient approach, minimizing waste and operational complexity. researchgate.net

| Methodology | Potential Advantages for Synthesizing this compound | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | mdpi.com |

| Phase Transfer Catalysis | Excellent yields, easier work-up, suitable for nucleophilic substitution. | thaiscience.info |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | researchgate.net |

Exploration of Novel Biological Targets and Mechanisms of Action

The quinoline-piperazine scaffold is known to interact with a variety of biological targets. Future research should aim to systematically screen this compound against a wide array of targets to uncover novel therapeutic applications.

Neurodegenerative Diseases: Derivatives of 6- and 8-methyl-quinolines have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.com Investigating the potential of this compound as a cholinesterase inhibitor could open avenues for its use in managing neurodegenerative conditions.

Oncology: The quinoline core is present in many anticancer agents. nih.gov The mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, has been identified as a target for some quinoline-piperazine compounds. nih.gov Screening this scaffold against a panel of kinases and other proteins involved in cancer signaling pathways, such as PI3K, c-Met, and VEGFR, could reveal new anticancer applications. nih.govnih.gov

Infectious Diseases: Quinoline derivatives have a long history as antimalarial drugs. wikipedia.orgmdpi.com Furthermore, related structures have shown promise as antibacterial agents and as chemosensitizers against resistant fungal strains. nih.govresearchgate.net Future studies could explore the activity of this compound against various pathogens, including bacteria, fungi, and parasites like Schistosoma mansoni. wellcomeopenresearch.org

Metabolic Disorders: Recently, thiosemicarbazide-linked quinoline-piperazine derivatives were identified as potent α-glucosidase inhibitors, suggesting a potential role in managing hyperglycemia and type 2 diabetes. nih.gov This indicates that the core scaffold could be a valuable starting point for developing new antidiabetic agents.

Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffold

Combining the this compound scaffold with other pharmacologically active molecules into a single "hybrid" entity is a promising strategy to develop compounds with improved activity or novel mechanisms of action. frontiersin.org

Dual-Target Agents for Neurodegenerative Diseases: By analogy with 8-hydroxyquinoline (B1678124) derivatives that have been combined with piperazine (B1678402) moieties to create bifunctional molecules with both dopamine (B1211576) D2/D3 agonist and iron-chelating properties, the this compound scaffold could be hybridized with other neuroprotective pharmacophores. nih.gov This could lead to multi-target agents for complex diseases like Parkinson's.

Novel Antibacterial Agents: The integration of two bioactive frameworks can lead to new compounds with enhanced antimicrobial potency. nih.gov Hybridizing the this compound core with other antibacterial pharmacophores could result in molecules effective against drug-resistant bacterial strains.

Anticancer Hybrids: Linking the scaffold to moieties known to interact with specific cancer targets, such as kinase inhibitors or DNA-binding agents, could produce synergistic effects and overcome resistance mechanisms. For instance, quinoline has been hybridized with oxadiazole and triazole moieties to create potent antitubercular agents, a strategy that could be adapted for cancer. frontiersin.org

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, the this compound scaffold can be developed into valuable tools for chemical biology research. If the compound demonstrates high affinity and selectivity for a particular biological target, such as an enzyme or receptor, it can be modified to serve as a molecular probe.

This can be achieved by:

Attaching a fluorescent tag: This would allow for the visualization and tracking of the target protein within cells or tissues using fluorescence microscopy, aiding in the study of its localization and function.

Incorporating a photo-affinity label: This would enable the covalent and irreversible binding of the probe to its target upon photo-irradiation, facilitating target identification and validation.

Adding a biotin (B1667282) handle: This would allow for the affinity-based purification of the target protein and its associated binding partners from complex biological samples, helping to elucidate protein interaction networks.

Advanced Computational Studies for Target Identification and Drug Design

In silico methods are indispensable in modern drug discovery for accelerating the identification of new targets and optimizing lead compounds. Advanced computational studies will be crucial in guiding the future development of this compound.